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Compound of Interest

Compound Name:
N-methyl-2-

(phenylamino)benzamide

Cat. No.: B3491821 Get Quote

An In-depth Technical Guide to N-methyl-2-(phenylamino)benzamide and its Derivatives

Core Chemical Identity
N-methyl-2-(phenylamino)benzamide is an organic compound belonging to the benzamide

class of molecules. It is characterized by a central benzene ring substituted with an N-

methylcarboxamide group and a phenylamino group at the ortho position. This structure serves

as a crucial scaffold in medicinal chemistry, particularly in the development of targeted

therapeutics. While the parent compound is not extensively cataloged, its derivatives have

been the subject of significant research, especially in oncology.

Chemical Structure:

IUPAC Name: N-methyl-2-(phenylamino)benzamide

Molecular Formula: C₁₄H₁₄N₂O

SMILES: CN-C(=O)c1ccccc1Nc2ccccc2

Structure:
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Physicochemical and Analytical Data
Comprehensive experimental data for the parent N-methyl-2-(phenylamino)benzamide is

limited in public databases. However, analysis of its derivatives provides insight into the

expected analytical profile. The tables below summarize key physicochemical properties and

representative spectroscopic data for related compounds.

Table 1: Physicochemical Properties
Property Value Source

Molecular Weight 226.27 g/mol Calculated

Molecular Formula C₁₄H₁₄N₂O Calculated

Related Compound N-Methylbenzamide [1][2]

Mol. Weight (N-

Methylbenzamide)
135.16 g/mol [1][2]

CAS No. (N-Methylbenzamide) 613-93-4 [1][2]

Table 2: Representative Spectroscopic Data for
Benzamide Derivatives
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Technique Derivative Solvent
Key Signals (δ
in ppm, J in
Hz)

Source

¹H NMR

N-

Methylbenzamid

e

CDCl₃

7.65-7.72 (m,

2H), 7.30-7.44

(m, 3H), 6.27 (br

s, 1H), 2.93 (d,

3H, J = 4.5)

[3]

¹³C NMR

N-

Methylbenzamid

e

CDCl₃

168.3, 134.6,

131.4, 128.6,

126.9, 26.9

[3]

IR

N-

Methylbenzamid

e

CCl₄ / CS₂

Bands indicating

C=O stretch, N-H

bend, C-N

stretch, and

aromatic C-H

vibrations.

[1]

Mass Spec (EI)

N-

Methylbenzamid

e

-

Molecular Ion

Peak (M+) at m/z

135

[2][4]

Synthesis and Characterization Protocols
General Synthesis of N-methyl-2-
(phenylamino)benzamide Derivatives
The synthesis of N-methyl-2-(phenylamino)benzamide and its derivatives typically involves a

standard amide coupling reaction between 2-(phenylamino)benzoic acid (or a substituted

analog) and methylamine.

Acid Activation: Dissolve 2-(phenylamino)benzoic acid (1 equivalent) in a suitable aprotic

solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Add a coupling agent like HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents)

and HOBt (1.2 equivalents).

Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.5 equivalents) to the

mixture.

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of

the activated ester.

Amine Addition: Add methylamine (or a solution of methylamine, 1.5 equivalents) to the

reaction mixture.

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor

the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, quench the reaction with water and extract the

product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify

the crude product by column chromatography on silica gel.[5]
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General Synthesis Workflow

Reactants Reagents & Solvent

2-(phenylamino)benzoic acid

Amide Coupling Reaction

Methylamine Coupling Agent (e.g., HATU) Base (e.g., DIEA) Aprotic Solvent (e.g., DCM)

Work-up & Extraction

Column Chromatography

N-methyl-2-(phenylamino)benzamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound via amide coupling.

Analytical Characterization Protocols
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.[3]

Analysis: Process the spectra to identify characteristic peaks. For the title compound, one

would expect aromatic proton signals (multiplets, ~7-8 ppm), an N-H proton signal (singlet or
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broad singlet), a methyl group signal (doublet, ~2.9 ppm, coupled to the N-H), and the amide

N-H signal (broad quartet).[3][6]

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.

Method: Use Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry. ESI

is common for identifying the protonated molecular ion [M+H]⁺.[7]

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the

molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways
Derivatives of N-2-(phenylamino)benzamide have been identified as potent anti-glioblastoma

agents.[8] Their mechanism of action is particularly compelling as they can function as dual

inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2).[8][9]

Glioblastoma is a highly aggressive brain tumor, and therapies that can target multiple

pathways are of significant interest.[8][10] The inhibition of COX-2 by these benzamide

derivatives leads to the downregulation of several pro-tumorigenic factors.

Table 3: COX-2 Inhibition by Lead Derivatives
Compound ID Description COX-2 IC₅₀ (µM) Source

I-1
N-2-(phenylamino)

benzamide derivative
33.61 ± 1.15 [8][10]

I-8
N-2-(phenylamino)

benzamide derivative
45.01 ± 2.37 [8][10]

Parent Cmpd
1,5-naphthyridine

derivative
> 150 [8][10]

These compounds showed significantly improved COX-2 inhibition compared to the parent

compound from which they were derived.[10] This activity contributes to higher anti-

proliferation, anti-migration, and anti-invasion effects in glioma cell models.[8]
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Proposed Signaling Pathway Inhibition
The anti-tumor effect of these derivatives is mediated by the disruption of the COX-2 signaling

cascade. Inhibiting COX-2 reduces the synthesis of Prostaglandin E2 (PGE₂), which in turn

downregulates Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9

(MMP-9).[8][10] This cascade is crucial for tumor angiogenesis, invasion, and metastasis.

Additionally, these compounds have been shown to suppress the activation of STAT3, a key

transcription factor in cell proliferation and survival.[8][10]

Proposed Anti-Glioblastoma Mechanism

COX-2 Pathway

Tumor Progression

N-2-(phenylamino)
benzamide Derivative

COX-2

 Inhibition

STAT3 Activation

 Inhibition

PGE₂

VEGF MMP-9

Tumor GrowthAngiogenesis Invasion & Migration

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34537445/
https://www.researchgate.net/publication/354520455_N-2-phenylamino_benzamide_derivatives_as_novel_anti-glioblastoma_agents_Synthesis_and_biological_evaluation
https://pubmed.ncbi.nlm.nih.gov/34537445/
https://www.researchgate.net/publication/354520455_N-2-phenylamino_benzamide_derivatives_as_novel_anti-glioblastoma_agents_Synthesis_and_biological_evaluation
https://www.benchchem.com/product/b3491821?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3491821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Inhibition of COX-2 and STAT3 pathways by N-2-(phenylamino) benzamide

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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